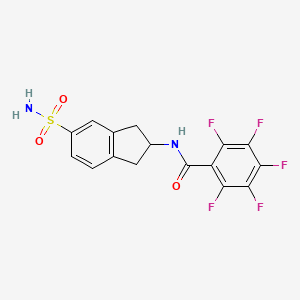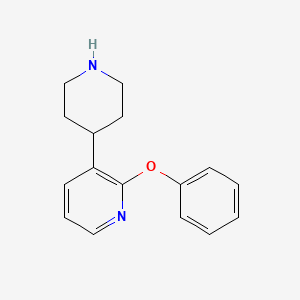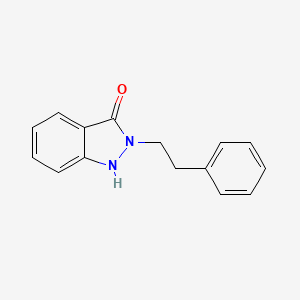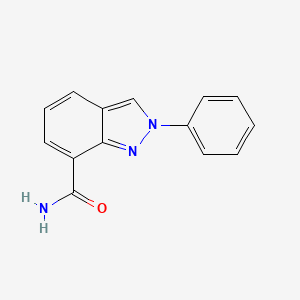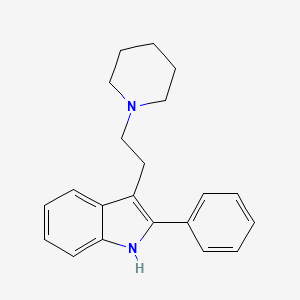![molecular formula C17H13N3O B10842098 2-p-Tolyl-6H-pyrazolo[1,5-c]quinazolin-5-one](/img/structure/B10842098.png)
2-p-Tolyl-6H-pyrazolo[1,5-c]quinazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-p-Tolyl-6H-pirazol[1,5-c]quinazolin-5-ona es un compuesto heterocíclico que ha suscitado un interés considerable en los campos de la química orgánica y las ciencias farmacéuticas. Este compuesto es parte de una clase más amplia de heterociclos fusionados que contienen átomos de nitrógeno, los cuales son conocidos por sus diversas actividades biológicas y aplicaciones en química medicinal .
Métodos De Preparación
La síntesis de 2-p-Tolyl-6H-pirazol[1,5-c]quinazolin-5-ona normalmente implica reacciones multicomponente (MCR), las cuales son eficientes y respetuosas con el medio ambiente. Un método común es la reacción de Groebke–Blackburn–Bienaymé (GBBR), que implica el uso de un aldehído, un isocianuro y un compuesto heterocíclico que contiene un fragmento de amida. Esta reacción es catalizada por varios catalizadores, como CeCl3·7H2O, y se lleva a cabo en etanol a reflujo durante aproximadamente 2 horas . Las condiciones de reacción se optimizan para lograr altos rendimientos y una generación mínima de residuos.
Análisis De Reacciones Químicas
2-p-Tolyl-6H-pirazol[1,5-c]quinazolin-5-ona sufre diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción normalmente implica el uso de agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Los agentes reductores comunes incluyen el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Este compuesto puede sufrir reacciones de sustitución nucleófila, donde los nucleófilos como las aminas o los tioles reemplazan un grupo saliente en la molécula.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinazolinona, mientras que la reducción puede producir productos con sustitución de amina .
Aplicaciones Científicas De Investigación
2-p-Tolyl-6H-pirazol[1,5-c]quinazolin-5-ona tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Este compuesto ha mostrado potencial como inhibidor de varias enzimas y proteínas, lo que lo convierte en un candidato para el desarrollo de fármacos.
Medicina: Se ha investigado por sus actividades anticancerígenas, antituberculosas y antivirales.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades electrónicas y ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 2-p-Tolyl-6H-pirazol[1,5-c]quinazolin-5-ona implica su interacción con objetivos moleculares específicos, como enzimas y receptores. La estructura del compuesto le permite formar enlaces de hidrógeno, interacciones hidrofóbicas y enlaces de halógeno con sus objetivos. Estas interacciones pueden inhibir la actividad de las enzimas o bloquear los sitios de unión de los receptores, lo que lleva a sus efectos biológicos .
Comparación Con Compuestos Similares
2-p-Tolyl-6H-pirazol[1,5-c]quinazolin-5-ona es única debido a su estructura heterocíclica fusionada, que combina las propiedades de los anillos de pirazol y quinazolina. Los compuestos similares incluyen:
Pirazol[5,1-b]quinazolina: Conocido por su actividad anticancerígena.
Imidazol[1,5-c]quinazolina: Investigado por sus propiedades antivirales.
Triazol[1,5-c]quinazolina: Exhibe actividades antibacterianas y antituberculosas.
Estos compuestos comparten algunas similitudes estructurales pero difieren en sus actividades biológicas y aplicaciones específicas.
Propiedades
Fórmula molecular |
C17H13N3O |
|---|---|
Peso molecular |
275.30 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)-6H-pyrazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C17H13N3O/c1-11-6-8-12(9-7-11)15-10-16-13-4-2-3-5-14(13)18-17(21)20(16)19-15/h2-10H,1H3,(H,18,21) |
Clave InChI |
MEMISOHEHYPPHH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NN3C(=C2)C4=CC=CC=C4NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Naphthalen-2-yl-1H-[1,8]naphthyridin-4-one](/img/structure/B10842028.png)

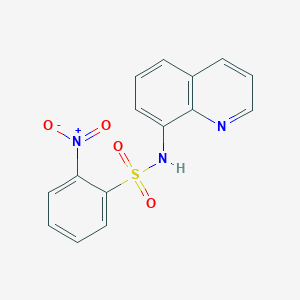
![2-phenyl-2H-pyrazolo[3,4-c]quinolin-4-amine](/img/structure/B10842081.png)
![2-Pyridin-2-yl-6H-pyrazolo[1,5-c]quinazolin-5-one](/img/structure/B10842083.png)
![2-Phenyl-4-[1,2,4]triazol-1-yl-chroman-7-ol](/img/structure/B10842084.png)
![2-propyl-N-[(4-sulfamoylphenyl)methyl]pentanamide](/img/structure/B10842087.png)

